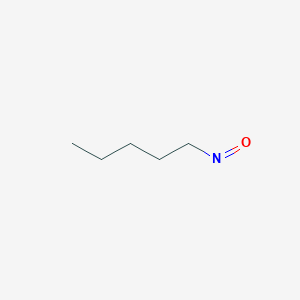![molecular formula C15H23NO3S B14189913 N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide CAS No. 850140-17-9](/img/structure/B14189913.png)
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide typically involves multiple steps:
Formation of the Dimethoxybenzene Core: The starting material, 2,5-dimethoxybenzene, is subjected to electrophilic aromatic substitution to introduce the propylsulfanyl group.
Introduction of the Ethyl Chain: The intermediate is then reacted with ethyl bromide in the presence of a base to form the ethyl-substituted product.
Acetamide Formation: Finally, the ethyl-substituted intermediate is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and propylsulfanyl groups may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-(n)-propylthiophenethylamine: Shares the dimethoxybenzene core and propylsulfanyl group but lacks the acetamide moiety.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Contains a similar acetamide group but differs in the aromatic substitution pattern.
Uniqueness
N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
850140-17-9 |
|---|---|
Fórmula molecular |
C15H23NO3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-[2-(2,5-dimethoxy-4-propylsulfanylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C15H23NO3S/c1-5-8-20-15-10-13(18-3)12(9-14(15)19-4)6-7-16-11(2)17/h9-10H,5-8H2,1-4H3,(H,16,17) |
Clave InChI |
LEILILKMQOTQSN-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C(C=C(C(=C1)OC)CCNC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)







![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)

![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)

